3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
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Overview
Description
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring
Mechanism of Action
Target of Action
The primary target of 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and survival .
Mode of Action
The compound acts as a tyrosine kinase inhibitor . It binds to the inactive Abelson tyrosine kinase domain, which is characteristic of the PDGF receptor . This binding is facilitated by numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
The inhibition of the PDGF receptor tyrosine kinase disrupts several downstream signaling pathways. This disruption can lead to the inhibition of cell proliferation and survival, thereby potentially treating diseases mediated by angiotensin II .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and survival, as a result of its interaction with the PDGF receptor tyrosine kinase . This can lead to the treatment of diseases mediated by angiotensin II .
Biochemical Analysis
Biochemical Properties
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide interacts with various enzymes and proteins. It specifically inhibits the activity of tyrosine kinases . This compound binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H.π and π.π interactions .
Cellular Effects
The effects of this compound on cells are significant. It inhibits the proliferation of corresponding Ba/F3-derived cell lines . It also suppresses migration and invasion of SH-SY5Y-TrkB neuroblastoma cells expressing high level of TrkB .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H.π and π.π interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the reaction of 3-methylbenzoic acid with 4-(4-methylpiperazin-1-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and hypertension.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenic leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: A more potent tyrosine kinase inhibitor with improved efficacy and safety profile.
Uniqueness
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to its specific structural features, such as the presence of the piperazine ring and the methyl groups, which contribute to its distinct pharmacological properties. Its ability to selectively inhibit certain tyrosine kinases makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-4-3-5-16(14-15)19(23)20-17-6-8-18(9-7-17)22-12-10-21(2)11-13-22/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTJEXFSCKKESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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